molecular formula C10H16ClN3OS B1403393 N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1351643-26-9

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B1403393
CAS RN: 1351643-26-9
M. Wt: 261.77 g/mol
InChI Key: BKGXGZIJFPEIQR-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride, also known as MTIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTIP is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic system of the brain. Due to its high selectivity for the D3 receptor, MTIP has been investigated as a potential tool for studying the role of this receptor subtype in various physiological and pathological processes.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific mode of action of this compound would depend on its primary targets and the biological activity it exhibits.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their biological activity . The exact pathways affected by this compound would depend on its primary targets and mode of action.

Result of Action

Thiazole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGXGZIJFPEIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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